2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
The compound “2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, and an imidazo[1,2-a]pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydrazide . For example, hydrazide can react with aryl isocyanate and aryl or alkyl isothiocyanates to form various compounds . The reaction with ethyl isothiocyanate proceeds without ring closure, forming a specific compound .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. It has been found that similar compounds crystallize in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis
The reactions of similar compounds with aryl isocyanate, aryl, and alkyl isothiocyanates have been studied . These reactions result in the formation of various compounds, with some reactions proceeding without ring closure .Scientific Research Applications
- These derivatives exhibit anti-inflammatory, antibacterial, antioxidant, and hypotensive properties .
- Pyrrolopyrazine derivatives, which share structural features with pyrazolylpyridazines, exhibit antibacterial, antifungal, and antiviral activities .
Biological Activity and Derivatives
Antileishmanial and Antimalarial Activities
Antibacterial, Antifungal, and Antiviral Activities
Actinide Cation Extraction
Future Directions
properties
IUPAC Name |
2-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S/c1-12-9-13(2)23(21-12)16-6-7-17(20-19-16)24-11-14-10-22-8-4-3-5-15(22)18-14/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEYUYCTDOBGOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CN4C=CC=CC4=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine |
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